molecular formula C17H15FN4O3S B2688525 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1795086-28-0

2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one

Cat. No.: B2688525
CAS No.: 1795086-28-0
M. Wt: 374.39
InChI Key: TZKKSTNBEMJYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that features a benzotriazole moiety and a fluorobenzenesulfonyl-substituted azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzotriazole Moiety: Starting from aniline derivatives, benzotriazole can be synthesized through diazotization followed by cyclization.

    Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzotriazole and azetidine moieties under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzotriazole moiety.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzotriazole ring or the fluorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole Derivatives: Compounds with similar benzotriazole structures.

    Azetidine Derivatives: Compounds featuring the azetidine ring.

    Fluorobenzenesulfonyl Compounds: Compounds with the fluorobenzenesulfonyl group.

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one lies in its combined structural features, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c18-12-5-7-13(8-6-12)26(24,25)14-9-21(10-14)17(23)11-22-16-4-2-1-3-15(16)19-20-22/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKKSTNBEMJYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.